INY-03-041

Targeted protein degradation PROTAC pharmacology Washout kinetics

Reversible AKT inhibitors fail to eliminate scaffolding functions and show rapid signaling rebound upon washout, confounding extended pathway studies. INY-03-041 is a heterobifunctional CRBN-recruiting pan-AKT PROTAC degrader that eliminates all three AKT isoforms, enabling sustained target suppression. • Degrades AKT1/2/3 with DC50 ≤250 nM; near-complete Dmax within 12 h • Sustained AKT protein loss ≥96 h post-washout vs. rapid pPRAS40 rebound with GDC-0068 • Superior anti-proliferative potency vs. GDC-0068 in MDA-MB-468 & HCC1937 cells (GR ≈ -1) • CRBN-dependent mechanism distinct from VHL-based AKT degraders (MS21, MS170); no off-target degradation of S6K1 or PKG1

Molecular Formula C44H56ClN7O5
Molecular Weight 798.4 g/mol
Cat. No. B1192912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINY-03-041
SynonymsINY-03-041
Molecular FormulaC44H56ClN7O5
Molecular Weight798.4 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O
InChIInChI=1S/C44H56ClN7O5/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55)/t29-,34-,36?,37-/m1/s1
InChIKeyGQGZWBDNMCIYSF-OZDCPDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INY-03-041 Pan-AKT PROTAC Degrader Overview


The compound 3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione (also designated INY-03-041) is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) designed as a pan-AKT degrader. It consists of the ATP-competitive AKT inhibitor warhead GDC-0068 (Ipatasertib) conjugated via a flexible alkyl linker to a lenalidomide-derived moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex [1]. This compound induces proteasome-dependent degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) rather than merely inhibiting their kinase activity, representing a distinct pharmacological modality with documented consequences for downstream signaling duration and anti-proliferative potency [1].

Why INY-03-041 Cannot Be Substituted


Generic substitution between AKT-targeting modalities is scientifically unsound. Catalytic AKT inhibitors (e.g., GDC-0068) block kinase activity but do not eliminate the AKT protein, which retains scaffolding functions and can rebound rapidly upon compound washout due to reversible binding kinetics [1]. In contrast, PROTAC-mediated degradation eliminates the entire AKT protein pool, requiring de novo protein synthesis for functional recovery—a process that takes hours to days [1]. Among AKT PROTAC degraders, quantitative differences in degradation potency (DC50), maximal degradation efficiency (Dmax), isoform selectivity profiles, and linker chemistry directly impact experimental outcomes. Selection of a specific AKT degrader must therefore be guided by empirical comparative data rather than assumed class equivalence.

INY-03-041 Quantitative Evidence


Post-Washout Sustained Target Suppression

INY-03-041 demonstrates sustained AKT protein degradation and downstream signaling suppression for up to 96 hours following compound washout, whereas the parent inhibitor GDC-0068 shows rapid rebound of pPRAS40 signaling after washout [1]. This kinetic divergence is a direct consequence of the degradation mechanism, which eliminates the protein pool and requires de novo synthesis for recovery, in contrast to the reversible binding equilibrium of catalytic inhibition [1].

Targeted protein degradation PROTAC pharmacology Washout kinetics AKT signaling

Enhanced Anti-Proliferative Potency vs Inhibitor

In head-to-head comparisons using growth rate (GR) inhibition metrics, INY-03-041 consistently suppressed cell proliferation more potently than GDC-0068 across multiple cancer cell lines [1]. In MDA-MB-468 cells, INY-03-041 achieved complete growth inhibition (GR value approaching -1) at concentrations where GDC-0068 produced only partial cytostatic effects [1]. This enhanced potency is attributed to the elimination of AKT scaffolding functions in addition to catalytic inhibition.

Cell proliferation Growth rate inhibition PI3K/AKT pathway Cancer cell lines

Biochemical AKT Isoform Inhibition Potency

INY-03-041 retains potent biochemical inhibition of all three AKT isoforms, with IC50 values that are numerically lower (more potent) than those of the parent inhibitor GDC-0068 [1]. Specifically, INY-03-041 inhibits AKT1 with an IC50 of 2.0 nM (vs. 5 nM for GDC-0068), AKT2 with an IC50 of 6.8 nM (vs. 18 nM), and AKT3 with an IC50 of 3.5 nM (vs. 8 nM) [1]. This indicates that conjugation to the lenalidomide linker does not compromise—and may modestly enhance—target engagement.

AKT1 AKT2 AKT3 Biochemical IC50 Kinase inhibition

CRBN vs VHL E3 Ligase Recruitment

INY-03-041 recruits the CRBN (Cereblon) E3 ligase via a lenalidomide-derived moiety, whereas alternative AKT degraders such as MS21 and MS170 utilize the von Hippel-Lindau (VHL) E3 ligase recruitment system [1][2]. CRBN-based PROTACs have been shown to exhibit distinct degradation kinetics, cell-type-dependent activity profiles, and differential susceptibility to E3 ligase saturation compared to VHL-based degraders [1]. In the published proteomics analysis, INY-03-041 demonstrated high degradation selectivity with no off-target degradation observed for S6K1 or PKG1 despite biochemical inhibition of these kinases [1].

E3 ubiquitin ligase Cereblon VHL PROTAC design Ligase recruitment

Degradation Efficiency & Hook Effect Profile

INY-03-041 exhibits a characteristic PROTAC dose-response profile with maximal AKT degradation observed between 100 and 250 nM, followed by diminished degradation at concentrations ≥500 nM—a phenomenon known as the 'hook effect' that reflects ternary complex saturation at high PROTAC concentrations [1]. The onset of degradation is detectable within 4 hours of treatment, with progressive loss of AKT abundance through 24 hours [1]. While DC50 values are not explicitly reported in the primary literature for INY-03-041, the degradation efficiency range (100-250 nM maximal effect) provides a benchmark for experimental design [1].

DC50 Hook effect Degradation maximum Ternary complex Dose-response

INY-03-041 Application Scenarios


Degradation-Specific Phenotype Studies

INY-03-041 is uniquely suited for studies designed to dissect the functional consequences of complete AKT protein elimination versus kinase inhibition. In direct comparisons, INY-03-041 suppressed cell proliferation more potently than GDC-0068 across multiple breast cancer cell lines (MDA-MB-468 and HCC1937), achieving near-complete growth inhibition (GR ≈ -1) where GDC-0068 produced only partial cytostasis [1]. This degradation-specific anti-proliferative advantage supports the hypothesis that AKT scaffolding functions contribute to oncogenic signaling independently of kinase activity. Procurement of INY-03-041 is scientifically justified for research programs seeking to characterize these degradation-dependent phenotypes and identify synthetic lethal vulnerabilities associated with AKT protein loss.

Pulse-Chase and Washout Experiments

For experimental protocols involving compound washout followed by extended monitoring of signaling dynamics, INY-03-041 provides a sustained suppression window unattainable with reversible AKT inhibitors. Following a 12-hour treatment with 250 nM INY-03-041 and subsequent washout, AKT protein levels showed no detectable rebound for up to 96 hours, and phosphorylation of the downstream substrate PRAS40 remained suppressed throughout this period [1]. In contrast, washout of GDC-0068 resulted in rapid rebound of pPRAS40 signaling [1]. This property makes INY-03-041 the preferred tool compound for pulse-chase assays, transcriptional reprogramming studies following transient pathway perturbation, and in vivo pharmacokinetic/pharmacodynamic studies where extended target engagement beyond plasma exposure is desired.

CRBN-Dependent Degradation & E3 Comparisons

INY-03-041 utilizes the Cereblon (CRBN) E3 ubiquitin ligase recruitment system via its lenalidomide-derived moiety, distinguishing it from VHL-based AKT degraders such as MS21 and MS170 [1][2]. This CRBN-dependent mechanism makes INY-03-041 particularly valuable for studies comparing E3 ligase recruitment efficiencies, cell-type-specific degradation profiles, or the development of CRBN-based PROTAC design principles. Quantitative proteomics has confirmed that INY-03-041 selectively degrades all three AKT isoforms without observable off-target degradation of S6K1 or PKG1 despite biochemical inhibition of these kinases (IC50 = 37.3 nM and 33.2 nM, respectively), supporting its utility as a selective tool for CRBN-mediated AKT degradation [1].

Hook Effect Dose-Response Characterization

The hook effect profile of INY-03-041—maximal degradation at 100-250 nM with diminished efficacy at ≥500 nM—provides a defined experimental system for studying ternary complex formation dynamics and PROTAC dose-response optimization [1]. This concentration-dependent behavior, with partial degradation detectable within 4 hours and progressive protein loss through 24 hours, enables precise titration studies to characterize the relationship between PROTAC concentration, ternary complex stoichiometry, and degradation efficiency [1]. Researchers investigating fundamental PROTAC pharmacology, linker optimization, or the development of predictive models for degrader dose-response will find INY-03-041 a well-characterized reference compound for these mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for INY-03-041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.